molecular formula C22H24N4O3S B2943898 N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1797284-79-7

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2943898
CAS No.: 1797284-79-7
M. Wt: 424.52
InChI Key: ACLMEIRRZGPTIZ-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-ylmethyl core substituted with a 1,3-benzoxazol-2-yl group at the 1-position and connected via an ethanediamide (oxalamide) linker to a 2-(methylsulfanyl)phenyl moiety. The ethanediamide bridge offers conformational flexibility and hydrogen-bonding capacity, distinguishing it from sulfonamide- or carboxamide-linked analogs .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-30-19-9-5-3-7-17(19)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-16-6-2-4-8-18(16)29-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLMEIRRZGPTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoxazole ring or the piperidine ring, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ring-opened products or reduced nitrogen-containing rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperidine rings can facilitate binding to these targets, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Piperidine ring : Substituted at the 4-position with a methyl group bearing the benzoxazole moiety.
  • Benzoxazole : A bicyclic aromatic system with oxygen and nitrogen atoms, influencing electronic properties and receptor interactions.
Analogs

W-15/W-18 (): 2-Piperidinylidene core with sulfonamide linkers. Substituents: 4-chlorophenyl (W-18) and 2-phenylethyl (W-15). Key Difference: Sulfonamide linkers vs. ethanediamide in the target compound.

N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide () :

  • Piperazine ring instead of piperidine.
  • Benzodioxol replaces benzoxazole, offering similar aromaticity but differing in electronegativity (two oxygen atoms vs. one oxygen and one nitrogen) .

Fentanyl () :

  • 4-Piperidinyl core with a phenylpropanamide linker.
  • Substituents: Phenylethyl and N-phenyl groups.
  • Key Difference: The target’s benzoxazole and methylsulfanyl groups introduce distinct steric and electronic profiles compared to fentanyl’s simpler aryl groups .

Linker Systems

  • Ethanediamide (Target) : Flexible, with two amide groups enabling hydrogen bonding. Observed in analogs like , and 10.
  • Sulfonamide (W-15/W-18) : Rigid, with a sulfonyl group enhancing polarity. This may reduce blood-brain barrier penetration compared to the target’s ethanediamide .

Substituent Effects

  • 2-(Methylsulfanyl)phenyl (Target) : The sulfur atom increases lipophilicity (logP) compared to fluorophenyl () or chlorophenyl () groups. This could enhance tissue distribution but may affect metabolic stability via oxidation .
  • Benzoxazole vs. Benzodioxol () : Benzoxazole’s nitrogen may participate in additional hydrogen bonding or π-stacking, altering receptor affinity .

Comparative Data Table

Compound Core Structure Linker Type Key Substituents Reference
Target Compound Piperidin-4-ylmethyl Ethanediamide 1,3-Benzoxazol-2-yl, 2-(methylsulfanyl)phenyl -
W-15 2-Piperidinylidene Sulfonamide 4-Chlorophenyl, phenylethyl
Compound Piperazine Ethanediamide 1,3-Benzodioxol-5-yl, 4-fluorophenyl
Fentanyl 4-Piperidinyl Phenylpropanamide Phenylethyl, N-phenyl
Compound Piperazine Ethanediamide Benzodioxol, 2-fluorophenyl

Biological Activity

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₉H₂₂N₄O
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 2742007-64-1

Synthesis

The compound can be synthesized through a multi-step reaction involving piperidine derivatives and benzoxazole intermediates. The synthetic route typically includes:

  • Formation of the benzoxazole ring.
  • Alkylation with piperidine derivatives.
  • Final coupling with the methylsulfanyl phenyl moiety.

Antiviral Activity

Research indicates that derivatives of piperidine, including compounds similar to this compound, exhibit antiviral properties. In vitro studies have shown moderate activity against various viruses, including:

  • HIV
  • Herpes Simplex Virus (HSV)

A notable study reported that certain derivatives demonstrated significant antiviral activity with IC₅₀ values in the low micromolar range against HSV-1 and other viral strains .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests revealed:

  • Gram-positive bacteria : Moderate effectiveness against Staphylococcus aureus.
  • Gram-negative bacteria : Limited activity; most strains displayed resistance.
  • Fungal strains : Some derivatives showed efficacy against Candida albicans and Aspergillus niger.

The minimum inhibitory concentration (MIC) values for these activities generally ranged from 50 to 100 µM, indicating potential but not robust antibacterial effects .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of viral replication : The compound may interfere with viral entry or replication processes.
  • Disruption of bacterial cell wall synthesis : Its structural components could affect the integrity of bacterial membranes.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in treating viral infections:

  • Study on HIV Derivatives :
    • A series of piperidine derivatives were tested for anti-HIV activity, revealing that modifications significantly impacted their efficacy .
    • The study concluded that specific substitutions on the piperidine ring enhanced antiviral properties.
  • Antifungal Evaluation :
    • A comparative study assessed various piperidine derivatives against fungal pathogens, confirming that some structural features correlated with increased antifungal activity .

Data Tables

Activity TypeTarget OrganismsIC₅₀ / MIC (µM)Remarks
AntiviralHSV-130Moderate activity
AntibacterialStaphylococcus aureus80Moderate effectiveness
Pseudomonas aeruginosa>100Resistant
AntifungalCandida albicans60Effective

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the methylsulfanylphenyl intermediate via electrophilic substitution or coupling reactions.
  • Step 2 : Introduction of the benzoxazole-piperidine moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
  • Step 3 : Final assembly via amide coupling using reagents like EDCI/HOBt or DCC.
  • Purification : Column chromatography or recrystallization from methanol/water mixtures is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze peaks for methylsulfanyl (δ ~2.5 ppm in 1^1H NMR), benzoxazole protons (δ 7.5–8.5 ppm), and piperidine resonances .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Answer : Start with:

  • Enzyme Inhibition Assays : Test against kinases or receptors (e.g., NMDA receptors) using fluorescence-based or radiometric methods .
  • Cellular Viability Assays : Use MTT or resazurin in cancer or neuronal cell lines to assess cytotoxicity .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to determine IC50_{50} values .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity and metabolic stability?

  • Answer :

  • Reactivity : The methylsulfanyl group can undergo oxidation to sulfoxides/sulfones using H2_2O2_2 or mCPBA, altering electronic properties and binding affinity .
  • Metabolism : The sulfur atom is susceptible to cytochrome P450-mediated oxidation, which can be mitigated by substituting with electron-withdrawing groups (e.g., CF3_3) to enhance stability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer :

  • Lipophilicity Adjustment : Replace the benzoxazole ring with pyridine (lower logP) or introduce fluorine atoms to improve blood-brain barrier penetration .
  • Prodrug Design : Mask polar groups (e.g., amides) as esters or carbamates to enhance oral bioavailability .
  • Radiolabeling : Use 11^{11}C or 18^{18}F isotopes for PET imaging to track biodistribution and target engagement in real-time .

Q. How can structural modifications resolve contradictory activity data in different assay systems?

  • Answer :

  • SAR Analysis : Systematically vary substituents on the phenyl and piperidine rings. For example:
  • Electron-Donating Groups (e.g., -OCH3_3): Increase binding affinity but may reduce metabolic stability.
  • Bulky Substituents (e.g., -CF3_3): Improve selectivity but may hinder solubility .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., NMDA receptors) to identify critical hydrogen bonds or π-π stacking interactions .

Q. What advanced analytical techniques characterize its interaction with biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified receptors .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

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